1-(1,3-Benzothiazol-2-yl)-8a-(4-morpholinyl)-1,3a,4,5,6,7,8,8a-octahydrocyclohepta[d][1,2,3]triazole
1-(1,3-Benzothiazol-2-yl)-8a-(4-morpholinyl)-1,3a,4,5,6,7,8,8a-octahydrocyclohepta[d][1,2,3]triazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0699011
InChI:
InChI=1S/C18H23N5OS/c1-2-8-16-18(9-5-1,22-10-12-24-13-11-22)23(21-20-16)17-19-14-6-3-4-7-15(14)25-17/h3-4,6-7,16H,1-2,5,8-13H2
SMILES:
C1CCC2C(CC1)(N(N=N2)C3=NC4=CC=CC=C4S3)N5CCOCC5
Molecular Formula:
C18H23N5OS
Molecular Weight:
357.5 g/mol
1-(1,3-Benzothiazol-2-yl)-8a-(4-morpholinyl)-1,3a,4,5,6,7,8,8a-octahydrocyclohepta[d][1,2,3]triazole
CAS No.:
Cat. No.: VC0699011
Molecular Formula: C18H23N5OS
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N5OS |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 4-[3-(1,3-benzothiazol-2-yl)-4,5,6,7,8,8a-hexahydrocyclohepta[d]triazol-3a-yl]morpholine |
| Standard InChI | InChI=1S/C18H23N5OS/c1-2-8-16-18(9-5-1,22-10-12-24-13-11-22)23(21-20-16)17-19-14-6-3-4-7-15(14)25-17/h3-4,6-7,16H,1-2,5,8-13H2 |
| Standard InChI Key | OLEKFSLNGLGQPC-UHFFFAOYSA-N |
| SMILES | C1CCC2C(CC1)(N(N=N2)C3=NC4=CC=CC=C4S3)N5CCOCC5 |
| Canonical SMILES | C1CCC2C(CC1)(N(N=N2)C3=NC4=CC=CC=C4S3)N5CCOCC5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator